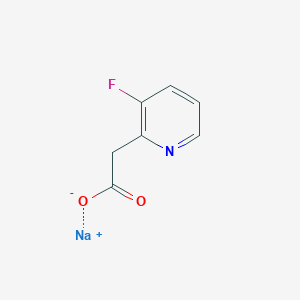

Sodium 2-(3-fluoropyridin-2-yl)acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(3-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXKZYJQLKTOME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 3 Fluoropyridin 2 Yl Acetate and Analogues

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in characterizing the distribution of electrons within a molecule, which fundamentally governs its physical and chemical properties. Methods such as Density Functional Theory (DFT) are frequently employed to analyze molecular orbitals, electron density, and electrostatic potential. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that interactions are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For 2-(3-fluoropyridin-2-yl)acetate, the introduction of a highly electronegative fluorine atom at the 3-position of the pyridine (B92270) ring is expected to have a profound impact on its electronic properties compared to the unsubstituted analogue, 2-(pyridin-2-yl)acetate. The strong inductive effect of fluorine withdraws electron density from the π-system of the ring, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. rsc.org

The HOMO is anticipated to be distributed over the π-system of the pyridine ring and the p-orbitals of the carboxylate oxygen atoms. The LUMO is expected to be a π* antibonding orbital primarily localized on the fluoropyridine ring. The calculated lowering of these orbital energies enhances the molecule's electrophilicity (a lower LUMO is a better electron acceptor) and diminishes its nucleophilicity (a lower HOMO is a poorer electron donor).

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) | Predicted Reactivity Trend |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)acetate | -2.85 | 1.95 | 4.80 | Higher Reactivity |

| 2-(3-Fluoropyridin-2-yl)acetate | -3.10 | 1.70 | 4.80 | Lower Reactivity (Higher Stability) |

Note: The data presented in Table 1 are hypothetical values based on established trends from computational studies on analogous fluorinated aromatic systems and are intended for illustrative purposes.

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density, providing a visual guide to its charge distribution. numberanalytics.com This map is invaluable for predicting non-covalent interactions and sites of chemical reactivity. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.net

For the 2-(3-fluoropyridin-2-yl)acetate anion, the ESP map is expected to show the most negative potential concentrated around the two oxygen atoms of the carboxylate group, which share the negative charge. The nitrogen atom of the pyridine ring also represents a region of negative potential, though its basicity is reduced by the electron-withdrawing fluorine atom. acs.org

Conversely, the fluorine substitution creates a significant region of positive electrostatic potential on the surface of the aromatic ring. This effect, sometimes referred to as a π-hole, makes the ring itself more susceptible to nucleophilic attack compared to unsubstituted pyridine. rsc.org The hydrogen atoms of the acetate (B1210297) CH₂ group and the pyridine ring will also exhibit positive potential.

| Molecular Region | Feature | Predicted ESP Value (kcal/mol) | Implication |

|---|---|---|---|

| Carboxylate Group | Oxygen Atoms (Vmin) | -85 | Primary site for cation (Na+) binding, electrophilic attack |

| Pyridine Ring | Nitrogen Atom (Vmin) | -45 | Secondary site for electrophilic/H-bond interaction |

| Pyridine Ring | Ring Surface (π-hole) (Vmax) | +20 | Susceptible to nucleophilic attack |

| Acetate Side Chain | Methylene (B1212753) Hydrogens (Vmax) | +25 | Potential H-bond donor site |

Note: The ESP values in Table 2 are illustrative, based on typical ranges observed in computational studies of similar functional groups and fluorinated heterocycles.

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. numberanalytics.com The substitution of a hydrogen atom with fluorine can perturb this aromaticity in complex ways. Computationally, aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. unirioja.es More negative NICS values typically indicate stronger aromatic character.

Therefore, while the fluorine atom in 2-(3-fluoropyridin-2-yl)acetate likely decreases the diatropic ring current (a less negative NICS value), it may simultaneously increase the molecule's thermodynamic stability through π-system enhancement. nih.gov

Conformational Landscape and Energetic Profiling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Computational methods allow for a thorough exploration of a molecule's conformational landscape.

Conformational Analysis: The primary source of conformational isomerism in 2-(3-fluoropyridin-2-yl)acetic acid arises from the rotation around the single bond connecting the pyridine ring (C2) and the methylene carbon of the acetate group. A potential energy surface scan of this dihedral angle would reveal the low-energy conformers. The most stable conformers are expected to be those that minimize steric repulsion between the carboxyl group and the pyridine ring substituents (the nitrogen at position 1 and the fluorine at position 3). In the protonated acid form, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is a possibility that could stabilize a specific planar conformer. rsc.org

Tautomeric Equilibria: For the protonated species, 2-(3-fluoropyridin-2-yl)acetic acid, tautomerism is an important consideration. While several forms are possible, a key equilibrium exists between the neutral carboxylic acid form and a zwitterionic tautomer, where the acidic proton has transferred to the basic nitrogen of the pyridine ring, forming a pyridinium (B92312) carboxylate.

In many 2-pyridylacetic acid systems, the neutral form is favored in the gas phase and nonpolar solvents. nih.govrsc.org However, the relative stability is highly sensitive to the environment. The electron-withdrawing fluorine atom at the 3-position decreases the basicity of the pyridine nitrogen, which would be expected to shift the equilibrium further in favor of the neutral carboxylic acid tautomer compared to its non-fluorinated analogue.

The properties and equilibria of molecules can change dramatically in solution. Computational solvation models, such as the Polarizable Continuum Model (PCM), simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

For Sodium 2-(3-fluoropyridin-2-yl)acetate, polar solvents like water will strongly solvate the dissociated sodium cation and the carboxylate anion. For the protonated acid, a polar solvent would significantly influence the tautomeric equilibrium. The zwitterionic tautomer, having a much larger dipole moment than the neutral form, would be preferentially stabilized in high-dielectric solvents. wuxibiology.com This stabilization could potentially overcome the reduced basicity of the fluorinated nitrogen atom, making the zwitterionic form more populated in polar media than in the gas phase.

Mechanistic Elucidation through Computational Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, thereby constructing a complete reaction profile.

The synthesis and subsequent reactions of 2-(3-Fluoropyridin-2-yl)acetate involve several key chemical transformations. One such pathway could be the formation of the pyridine-acetic acid scaffold itself. For instance, the dimerization of pyridineacetic acids has been shown to proceed through activiating agents, leading to more complex structures like 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net Computational modeling of such a reaction for the fluorinated analogue would involve locating the transition state for the carbon-carbon bond formation. This is typically achieved by searching for a first-order saddle point on the potential energy surface, which is characterized by a single imaginary frequency in the vibrational analysis. The geometry of this transition state would reveal the precise arrangement of atoms at the point of highest energy, offering clues about the steric and electronic factors that govern the reaction rate.

For metal-mediated transformations, such as cross-coupling reactions to introduce the fluoro-substituent or to functionalize the acetate group, transition state characterization is crucial for understanding catalyst efficiency and selectivity. nih.govmit.edu

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located and characterized, a reaction energy profile can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a critical parameter that can be used to estimate the reaction rate constant via transition state theory. By calculating the activation energies for different potential pathways, computational chemists can predict which reaction is kinetically favored. For the synthesis of substituted pyridines, various condensation and cycloaddition reactions are possible, and DFT calculations can help to elucidate the most plausible mechanism. baranlab.org

Table 1: Illustrative Reaction Energy Data for a Hypothetical Reaction Pathway of a Pyridine Acetic Acid Analogue

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.0 |

Note: This table is illustrative and based on general principles of reaction energy profiles. Actual values for 2-(3-Fluoropyridin-2-yl)acetate would require specific calculations.

Transition metal catalysis is frequently employed in the synthesis of complex aromatic compounds. mdpi.com Computational modeling can provide invaluable insights into the interactions between the catalyst and the substrate, which are key to understanding the catalytic cycle. pitt.edu For a molecule like 2-(3-fluoropyridin-2-yl)acetate, a palladium-catalyzed cross-coupling reaction could be a viable synthetic route.

DFT calculations can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov These calculations can reveal the geometry of the catalyst-substrate complexes and the electronic interactions that stabilize them. For example, the interaction between the pyridine nitrogen and the metal center, as well as the influence of the fluorine substituent on the electronic properties of the aromatic ring, can be quantified. This understanding can aid in the rational design of more efficient catalysts. pitt.edu

Prediction of Spectroscopic Signatures and Their Interpretation

Computational methods are also highly effective in predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure. arxiv.org DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific motion of the atoms (e.g., stretching, bending, or wagging).

For 2-(3-Fluoropyridin-2-yl)acetate, one would expect characteristic vibrational modes associated with the fluoropyridine ring and the acetate group. Theoretical calculations on 2- and 3-fluoropyridine (B146971) have shown excellent agreement with experimental spectra, allowing for detailed vibrational assignments. researchgate.net The C-F bond stretching frequencies are typically observed in the region of 1150-1250 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for 3-Fluoropyridine (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3050-3150 |

| Ring stretch | 1580-1620 |

| C-F stretch | ~1200 |

| C-H in-plane bend | 1000-1300 |

| C-H out-of-plane bend | 700-900 |

Note: This table is based on data for 3-fluoropyridine and serves as an example. The actual spectrum of 2-(3-Fluoropyridin-2-yl)acetate would be more complex due to the acetate group.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict NMR chemical shifts and coupling constants. researchgate.netnih.gov

For 2-(3-Fluoropyridin-2-yl)acetate, ¹⁹F NMR and ¹³C NMR would be particularly informative. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine atom. nih.govrsc.org Calculations can help to assign the observed ¹⁹F signal and to understand how factors such as solvent and substitution affect its position. Similarly, ¹³C NMR chemical shifts for the pyridine ring and the acetate group can be calculated and compared with experimental data to confirm the structure. acs.org Scaling factors are often applied to the calculated isotropic shielding constants to improve the agreement with experimental chemical shifts. researchgate.netnih.gov

Table 3: Illustrative Calculated vs. Experimental NMR Chemical Shifts for a Fluorinated Pyridine Analogue

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -125.4 | -126.1 |

| ¹³C (C-F) | 162.8 | 163.5 |

| ¹³C (C-N) | 148.2 | 149.0 |

| ¹³C (C=O) | 170.1 | 171.3 |

Note: This table is for illustrative purposes. The values are representative of what might be expected for a fluorinated pyridine derivative.

Mechanistic Insights into the Chemical Reactivity of 2 3 Fluoropyridin 2 Yl Acetate

Protonation Equilibria and Acid-Base Behavior in Diverse Media

The acid-base characteristics of 2-(3-fluoropyridin-2-yl)acetate are fundamental to understanding its behavior in solution. The presence of the electron-withdrawing fluorine atom significantly modulates the electronic properties of both the pyridine (B92270) nitrogen and the carboxylate group.

The basicity of the pyridine nitrogen and the acidity of the corresponding carboxylic acid are profoundly influenced by the strong inductive effect of the fluorine atom at the 3-position.

Pyridine Nitrogen Basicity: The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive (-I) effect on the pyridine ring. This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. Consequently, 3-fluoropyridine (B146971) is significantly less basic than pyridine itself. This trend is well-documented for halogenated pyridines; for instance, the pKaH of pyridine is approximately 5.2, while that of 2-chloropyridine is a much lower 0.49 escholarship.org. The introduction of a fluorine atom generally leads to a substantial decrease in the pKa of the corresponding pyridinium (B92312) ion researchgate.net. Therefore, the pyridine nitrogen in 2-(3-fluoropyridin-2-yl)acetic acid is a weaker base compared to its non-fluorinated analog, 2-(pyridin-2-yl)acetic acid.

Carboxylate Acidity: Conversely, the same electron-withdrawing nature of the 3-fluoro-pyridin-2-yl group enhances the acidity of the carboxylic acid. By pulling electron density away from the carboxylate group, the fluoro-pyridyl substituent stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a lower pKa for the carboxylic acid functionality. The parent compound, 2-(pyridin-2-yl)acetic acid, exists as a zwitterion in its solid state, indicating the basicity of the nitrogen is sufficient to deprotonate the carboxylic acid. The reduced basicity of the nitrogen and increased acidity of the carboxyl group in the fluorinated derivative will influence this equilibrium.

Table 1: Comparison of pKa Values for Pyridine and Substituted Derivatives

| Compound | Substituent Effect | Approximate pKa (Conjugate Acid) |

| Piperidine | sp³ Hybridized, No Aromaticity | 11.0 |

| Pyridine | sp² Hybridized, Aromatic | 5.2 |

| 2-Chloropyridine | Inductive (-I) | 0.49 |

| 2-(3-Fluoropyridin-2-yl)acetic Acid | Inductive (-I) from Fluorine and Acetic Acid Group | < 5.2 (Estimated) |

Note: The pKa value for 2-(3-Fluoropyridin-2-yl)acetic Acid is an estimation based on established chemical principles of inductive effects.

The speciation of 2-(3-fluoropyridin-2-yl)acetic acid in solution is pH-dependent, existing in different ionic forms. In strongly acidic media (low pH), both the pyridine nitrogen and the carboxylate group will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will deprotonate first, potentially forming a neutral zwitterionic species, although this form may be less stable than in the non-fluorinated analog due to the reduced basicity of the nitrogen. At neutral to alkaline pH, the molecule will exist predominantly as the 2-(3-fluoropyridin-2-yl)acetate anion.

This compound can act as a chelating ligand in the presence of metal ions. The pyridine nitrogen and the oxygen atoms of the carboxylate group can coordinate with a metal center, forming a stable five-membered ring dergipark.org.tr. This bidentate coordination is a common feature for 2-pyridylacetic acid and its derivatives, which form complexes with a variety of transition metals researchgate.netdergipark.org.trnih.gov. The coordination chemistry is crucial in fields such as catalysis and materials science. The specific stability constants of these metal complexes will depend on the nature of the metal ion and the solution conditions.

Figure 1: Potential Speciation of 2-(3-Fluoropyridin-2-yl)acetic Acid at Varying pH

Nucleophilic and Electrophilic Reactivity at Key Centers

The molecule possesses several sites susceptible to either nucleophilic or electrophilic attack, leading to a rich and varied chemical reactivity.

Despite the reduced electron density caused by the fluorine substituent, the lone pair of electrons on the pyridine nitrogen remains available for reaction with electrophiles. A characteristic reaction is N-oxidation, which can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting pyridine N-oxide is a versatile intermediate in organic synthesis acs.org. The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and activating the positions ortho and para to the nitrogen for nucleophilic attack ucsb.edumasterorganicchemistry.com. The use of pyridine N-oxides is a known strategy for facilitating reactions on the pyridine ring, including fluorination ucsb.edumasterorganicchemistry.comnih.gov.

The protons on the methylene (B1212753) carbon (-CH₂-) are acidic. Their acidity is enhanced by the electron-withdrawing effects of both the adjacent carboxylate group and the 3-fluoropyridin-2-yl ring system. This allows for the ready formation of a carbanion or, more accurately, an enolate, upon treatment with a suitable base (e.g., lithium diisopropylamide, LDA) youtube.comopenstax.org.

This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce alkyl substituents at the methylene position masterorganicchemistry.comnih.gov. This is a fundamental method for elaborating the carbon skeleton.

Aldol and Claisen Condensations: The enolate can add to the carbonyl group of aldehydes or ketones (Aldol addition) or esters (Claisen condensation) to form β-hydroxy or β-keto products, respectively masterorganicchemistry.com. These reactions are powerful tools for constructing more complex molecules.

The ability to functionalize the methylene bridge makes 2-(3-fluoropyridin-2-yl)acetate a valuable building block in synthetic chemistry.

The pyridine ring itself can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the ring nitrogen and the fluorine atom.

Nucleophilic Aromatic Substitution (SₙAr): Pyridine is an electron-deficient heterocycle and is inherently activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions openstax.org. The presence of the electron-withdrawing fluorine atom further activates the ring for SₙAr. In this context, fluorine can act as an excellent leaving group, often being more reactive than chlorine in SₙAr reactions on pyridine rings youtube.com. Nucleophiles will preferentially attack the positions ortho and para to the nitrogen (positions 2, 4, and 6). In this molecule, the 2-position is already substituted. Therefore, strong nucleophiles could potentially attack the 4- or 6-positions, displacing a hydride ion (in a Chichibabin-type reaction) or another leaving group if present.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom hmdb.ca. Any electrophilic attack requires harsh reaction conditions. The nitrogen directs incoming electrophiles to the 3- and 5-positions, as attack at these sites avoids forming an unstable intermediate with a positive charge on the electronegative nitrogen atom mdpi.com. In 2-(3-fluoropyridin-2-yl)acetate, the 3-position is occupied by fluorine, which is itself a deactivating group for EAS. Therefore, electrophilic substitution is highly disfavored but, if forced, would most likely occur at the 5-position.

Table 2: Summary of Predicted Regioselectivity on the Pyridine Ring

| Reaction Type | Ring Activation | Predicted Position of Attack | Rationale |

| Nucleophilic Aromatic Substitution | Activated | C4, C6 | The ring nitrogen activates positions ortho and para to it. |

| Electrophilic Aromatic Substitution | Deactivated | C5 | The ring nitrogen and fluorine are deactivating, directing away from C2, C3, C4, and C6. |

C-F Bond Activation and Functionalization Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, transition metal-mediated and radical-based strategies have emerged as powerful tools for achieving this transformation.

Transition metal complexes, particularly those of nickel, palladium, and platinum, have been shown to mediate the cleavage of C-F bonds in fluoroaromatic and fluoroheteroaromatic compounds. researchgate.netnih.govresearchgate.netyork.ac.ukresearchgate.netyork.ac.ukst-andrews.ac.uk The reactivity and mechanism of this activation are influenced by the metal center, the ligands, and the electronic properties of the fluorinated substrate.

Two primary mechanisms are generally considered for the activation of C-F bonds in fluoropyridines by low-valent transition metal complexes:

Direct Oxidative Addition: This pathway involves the direct insertion of the metal center into the C-F bond, leading to a metal-fluoride and a metal-aryl species. nih.govacs.org This process typically proceeds through a three-center transition state. nih.govresearchgate.netyork.ac.uk However, repulsion between the metal d-orbitals and the fluorine 2p orbitals can lead to high activation energies for this pathway. nih.govresearchgate.netyork.ac.uk

Phosphine-Assisted C-F Activation: In the presence of phosphine ligands, an alternative, lower-energy pathway can become dominant. nih.govresearchgate.netyork.ac.ukacs.org This mechanism involves the phosphine ligand actively participating as a fluorine acceptor. The C-F bond adds across the metal-phosphine bond via a four-center transition state, forming a metallophosphorane intermediate. nih.govresearchgate.netacs.org Subsequent transfer of an alkyl or aryl group from the phosphine to the metal can then occur.

The choice between these pathways is dependent on the specific metal and reaction conditions. For instance, nickel is often considered the element of choice for C-F bond activation, while platinum is more effective for C-H bond activation. york.ac.uk The presence of ortho-fluorine substituents can also influence the regioselectivity and energetics of C-H activation in metal-fluoroaryl complexes. nih.govresearchgate.net

In the context of Sodium 2-(3-fluoropyridin-2-yl)acetate, the fluorine atom is positioned ortho to the nitrogen atom and meta to the acetate (B1210297) group. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen would render the C-F bond susceptible to nucleophilic attack by a low-valent metal center. It is plausible that both direct oxidative addition and phosphine-assisted pathways could be operative in the C-F activation of this molecule, leading to a variety of functionalized products.

| Mechanism | Key Features | Transition State | Influencing Factors |

|---|---|---|---|

| Direct Oxidative Addition | Direct insertion of metal into C-F bond. | Three-center | Metal identity, electronic properties of the substrate. |

| Phosphine-Assisted Activation | Phosphine ligand acts as a fluorine acceptor. | Four-center (metallophosphorane) | Presence of phosphine ligands, metal identity. |

Radical-mediated reactions offer an alternative approach to C-F bond functionalization. Decarboxylative fluorination, in particular, has emerged as a valuable strategy for the synthesis of organofluorine compounds. bohrium.comresearchgate.netnih.govnih.govsciengine.com This approach involves the generation of a radical intermediate via decarboxylation of a carboxylic acid, which is then trapped by a fluorine source.

For 2-pyridylacetic acids, it has been demonstrated that their lithium salts can undergo decarboxylative fluorination in the presence of an electrophilic fluorinating agent such as Selectfluor® without the need for a transition-metal catalyst. bohrium.comnih.gov The proposed mechanism involves the decarboxylation of the 2-pyridylacetate to form a picolyl anion, which then reacts with the electrophilic fluorine source. bohrium.com

The application of photoredox catalysis has further expanded the scope of decarboxylative fluorination. organic-chemistry.orgprinceton.edu In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer process, leading to the formation of a carboxyl radical from the corresponding carboxylate. Subsequent loss of carbon dioxide generates an alkyl radical, which can then be fluorinated. princeton.edu

For this compound, a radical pathway for fluorine functionalization could be envisioned. The presence of the fluorine atom on the pyridine ring may influence the stability and reactivity of the radical intermediates formed upon decarboxylation. The electron-withdrawing nature of fluorine could potentially affect the rate of decarboxylation and the subsequent fluorination step.

| Method | Key Reagents | Intermediate | Applicability |

|---|---|---|---|

| Decarboxylative Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor®) | Picolyl anion/radical | 2-Pyridylacetic acids |

| Photoredox-Catalyzed Decarboxylative Fluorination | Photocatalyst, light, fluorine source | Carboxyl and alkyl radicals | Aliphatic carboxylic acids |

Photochemical and Thermal Decarboxylation Studies of Pyridylacetic Acids

The decarboxylation of pyridylacetic acids can be induced either thermally or photochemically. acs.org These reactions are of interest for the generation of pyridyl-substituted carbanions or radicals, which can be trapped to form new C-C or C-heteroatom bonds.

Studies on the thermal decarboxylation of pyridylacetic acids have shown that the 2- and 4-isomers readily decarboxylate, while the 3-isomer is more stable. acs.org The decarboxylation is thought to proceed through the zwitterionic form of the acid, which is in equilibrium with the neutral and anionic forms. The rate of decarboxylation is often maximal at the isoelectric point. acs.org

Photochemical decarboxylation of pyridylacetic acids has also been investigated. acs.org Irradiation of aqueous solutions of pyridylacetic acids can lead to efficient decarboxylation, with the quantum yield being dependent on the pH of the solution and the solvent polarity. acs.org Similar to the thermal process, the zwitterionic form is believed to be the key ground-state species that absorbs light and leads to decarboxylation. acs.org

| Factor | Influence on Thermal Decarboxylation | Influence on Photochemical Decarboxylation |

|---|---|---|

| Isomer Position | 2- and 4-isomers are more reactive than the 3-isomer. | All isomers can undergo photodecarboxylation. |

| pH | Rate is maximal at the isoelectric point. | Quantum yield is maximal at the isoelectric point. |

| Solvent Polarity | - | Quantum yield is solvent dependent. |

| Fluorine Substituent (Hypothesized) | May alter the rate by influencing the stability of the zwitterion and intermediate. | May affect quantum yield and reaction pathway. |

Coordination Chemistry and Metal Complexation of 2 3 Fluoropyridin 2 Yl Acetate Ligand

Ligand Design Principles and Chelation Properties of the Pyridylacetate Anion

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to metal ions to form complexes with specific properties. The 2-(3-fluoropyridin-2-yl)acetate anion incorporates key features that make it an effective chelating agent.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. wikipedia.orgunacademy.com Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). byjus.comlibretexts.orgshivajicollege.ac.in The 2-(3-fluoropyridin-2-yl)acetate anion is typically a bidentate ligand. byjus.com It possesses two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group.

This dual-donor capability allows the ligand to form a stable five-membered ring with a metal ion, a process known as chelation. unacademy.com This N,O-chelation is a common and stable coordination mode for pyridylacetate-type ligands. The formation of such a chelate ring enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands (the "chelate effect").

While N,O-chelation is the most common coordination mode, other possibilities exist depending on the metal ion, solvent, and presence of other ligands. For instance, the carboxylate group can act as a bridging ligand, connecting two metal centers.

The introduction of a fluorine atom at the 3-position of the pyridine ring significantly alters the ligand's properties. nsf.gov Fluorine is the most electronegative element, and its presence imparts strong inductive effects. mdpi.comresearchgate.net

Electronic Properties:

Inductive Effect: The electron-withdrawing nature of the fluorine atom decreases the electron density on the pyridine ring. mdpi.com This reduces the basicity (pKa) of the pyridine nitrogen atom, making it a weaker Lewis base compared to its non-fluorinated analog. nih.gov Consequently, the bond between the nitrogen and the metal ion may be influenced.

Acidity: The inductive effect also increases the acidity of the parent carboxylic acid, 2-(3-fluoropyridin-2-yl)acetic acid, making the corresponding carboxylate anion a weaker conjugate base.

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect the solubility of its metal complexes in different solvents and their ability to penetrate biological membranes. nih.govnih.gov

Steric Properties:

Atomic Size: Fluorine is a relatively small atom, so its steric impact is minimal compared to other halogens. mdpi.com It does not significantly hinder the approach of the ligand to a metal center.

These electronic modifications can fine-tune the stability and reactivity of the metal complexes. For example, the altered electron density on the pyridine ring can affect the energy levels of the metal-ligand orbitals, influencing the complex's spectroscopic and electrochemical properties. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 2-(3-fluoropyridin-2-yl)acetate typically involves the reaction of the sodium salt of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

The 2-(3-fluoropyridin-2-yl)acetate ligand is capable of coordinating with a wide range of transition metals. The geometry of the resulting complex is determined by the coordination number and electronic configuration of the metal ion. mdpi.com

Below is a table summarizing potential coordination complexes with various transition metals.

| Metal Ion | Typical Oxidation State | Possible Coordination Geometry | Examples of Related Complexes |

| Palladium (Pd) | +2 | Square Planar | Palladium complexes are often used in catalysis. researchgate.netresearchgate.net |

| Platinum (Pt) | +2 | Square Planar | Platinum complexes are well-known for their therapeutic applications. researchgate.net |

| Copper (Cu) | +2 | Distorted Octahedral, Square Pyramidal, Square Planar | Copper complexes exhibit diverse geometries and magnetic properties. nih.gov |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | Zinc(II) complexes are typically diamagnetic and colorless. uomustansiriyah.edu.iqresearchgate.net |

| Iron (Fe) | +2, +3 | Octahedral, Tetrahedral | Iron complexes can be high-spin or low-spin with varied magnetic and redox properties. nih.gov |

| Nickel (Ni) | +2 | Octahedral, Square Planar, Tetrahedral | The geometry of Ni(II) complexes is often sensitive to the ligand field. uomustansiriyah.edu.iqmdpi.com |

The synthesis usually proceeds by mixing stoichiometric amounts of Sodium 2-(3-fluoropyridin-2-yl)acetate and a metal chloride or nitrate (B79036) salt in a solvent like water, ethanol, or acetonitrile. The product may precipitate directly or be crystallized by slow evaporation.

Beyond the coordination of a single metal ion, the 2-(3-fluoropyridin-2-yl)acetate ligand is an excellent building block for constructing higher-order structures known as supramolecular assemblies or metal-organic frameworks (MOFs). nih.govmdpi.com Crystal engineering involves the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com

The structure of the ligand offers several features that can guide the self-assembly process:

Hydrogen Bonding: Uncoordinated carboxylate oxygen atoms or coordinated water molecules can act as hydrogen bond acceptors or donors.

π-π Stacking: The fluorinated pyridine rings can engage in π-π stacking interactions, where parallel aromatic rings are offset. znaturforsch.com These interactions are crucial in organizing the complexes into one-, two-, or three-dimensional networks. nih.gov

Halogen Bonding: The fluorine atom itself can participate in weak halogen bonding interactions.

By carefully selecting the metal ion, its preferred coordination geometry, and the reaction conditions, it is possible to direct the assembly of discrete molecules into extended frameworks with specific topologies and potential applications in areas like catalysis or gas storage. mdpi.comrsc.org

Advanced Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes and for probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in bond vibrations upon coordination. Key vibrational bands for the 2-(3-fluoropyridin-2-yl)acetate ligand are the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group (COO⁻). Upon coordination to a metal, the positions of these bands shift. The magnitude of the separation (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). mdpi.com Additionally, vibrations associated with the pyridine ring will also shift upon coordination of the nitrogen atom to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure of diamagnetic complexes in solution.

¹H and ¹³C NMR: Coordination of the ligand to a metal ion causes shifts in the signals of the protons and carbons near the donor atoms due to changes in the electronic environment.

¹⁹F NMR: The chemical shift of the fluorine atom is very sensitive to its electronic surroundings. ¹⁹F NMR can be used as a sensitive probe to monitor ligand coordination and changes in the electronic structure of the complex.

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, two main types of transitions are observed:

d-d transitions: These occur between the d-orbitals of the metal ion. They are typically weak and provide information about the coordination geometry and ligand field strength.

Charge-Transfer (CT) transitions: These are much more intense and involve the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). nih.govresearchgate.net The energy of these transitions is directly related to the nature of the metal and the ligand.

The table below summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Observable Change | Information Gained |

| Infrared (IR) | Shift in carboxylate (COO⁻) and pyridine ring vibrational frequencies. | Evidence of coordination; insight into the carboxylate binding mode. mdpi.com |

| NMR (¹H, ¹³C, ¹⁹F) | Change in chemical shifts of nuclei near the N and O donor atoms. | Confirmation of ligand binding in solution; structural information for diamagnetic complexes. |

| UV-Visible | Appearance of d-d and/or metal-to-ligand charge-transfer (MLCT) bands. | Information on coordination geometry and electronic structure of the complex. nih.govresearchgate.net |

Through the combined use of these spectroscopic methods, along with structural elucidation techniques like X-ray crystallography, a comprehensive understanding of the coordination chemistry of the 2-(3-fluoropyridin-2-yl)acetate ligand can be achieved. nih.govuni-muenchen.de

Multi-Nuclear NMR Spectroscopy (e.g., ¹⁹F, ¹H, ¹³C, Metal NMR) for Complex Structure

Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the structure of coordination complexes in solution.

¹H and ¹³C NMR: Coordination of the 2-(3-fluoropyridin-2-yl)acetate ligand to a metal center would be expected to cause shifts in the signals of the pyridine ring and methylene (B1212753) group protons and carbons compared to the free ligand. These shifts would provide insights into the binding mode and the electronic environment of the complex.

Metal NMR: For NMR-active metal nuclei, direct observation would yield information about the coordination number, geometry, and symmetry of the metal center.

No specific NMR data for metal complexes of 2-(3-fluoropyridin-2-yl)acetate could be found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

The coordination mode of the ligand (e.g., bidentate chelating, bridging).

The geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

Key structural parameters such as M-N and M-O bond lengths.

Intermolecular interactions, like hydrogen bonding or π-stacking, in the crystal lattice.

A search of crystallographic databases did not yield any structures containing the 2-(3-fluoropyridin-2-yl)acetate ligand coordinated to a metal ion. researchgate.netmdpi.com

UV-Vis and Luminescence Spectroscopy for Electronic Transitions in Complexes

Electronic spectroscopy (UV-Visible absorption) and luminescence (fluorescence or phosphorescence) spectroscopy are used to study the electronic transitions within a molecule. For transition metal complexes, these techniques can reveal information about d-d transitions, and metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands. researchgate.netresearchgate.net The position and intensity of these bands are characteristic of the metal ion, its oxidation state, and the nature of the coordinating ligands. sharif.edu Analysis of these spectra would help to understand the electronic structure of the complexes.

No specific UV-Vis or luminescence spectra for metal complexes of 2-(3-fluoropyridin-2-yl)acetate have been reported in the available literature.

Catalytic Applications of Metal-Pyridylacetate Complexes in Organic Transformations

Metal complexes containing pyridyl-based ligands are widely used as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenation, and oxidation. nih.govnih.gov The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity. The fluorine substituent on the 2-(3-fluoropyridin-2-yl)acetate ligand would likely modulate the catalytic properties of its metal complexes. However, no studies specifically investigating the catalytic applications of metal complexes derived from this particular ligand were identified.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Chemical Transformations at the Carboxylate Moiety

The carboxylate functional group is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton.

The sodium carboxylate of 2-(3-fluoropyridin-2-yl)acetate can be readily converted into its corresponding carboxylic acid, which serves as a precursor for the synthesis of esters, amides, and hydrazides. These reactions typically proceed through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents.

The formation of esters is achieved by reacting the activated carboxylic acid with a wide range of alcohols in the presence of a catalyst. Similarly, amides can be synthesized by coupling the carboxylic acid with primary or secondary amines. The reaction with hydrazine or its derivatives yields the corresponding hydrazides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with varied physicochemical properties.

Table 1: Examples of Carboxylate Moiety Transformations

| Reactant | Reagent | Product |

|---|---|---|

| 2-(3-fluoropyridin-2-yl)acetic acid | Ethanol, H₂SO₄ | Ethyl 2-(3-fluoropyridin-2-yl)acetate |

| 2-(3-fluoropyridin-2-yl)acetic acid | Thionyl chloride, then Benzylamine | N-benzyl-2-(3-fluoropyridin-2-yl)acetamide |

The carboxylate group can be reduced to either an alcohol or an aldehyde, providing entry into another class of functionalized intermediates. The reduction to the primary alcohol, 2-(3-fluoropyridin-2-yl)ethanol, can be accomplished using strong reducing agents such as lithium aluminum hydride.

Selective reduction to the corresponding aldehyde, 2-(3-fluoropyridin-2-yl)acetaldehyde, is more challenging but can be achieved through a two-step process. This often involves the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction, such as a Weinreb amide, followed by treatment with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). These alcohol and aldehyde derivatives are valuable precursors for further synthetic manipulations, including oxidation, nucleophilic addition, and Wittig reactions.

Functionalization and Derivatization of the Pyridine (B92270) Ring

The pyridine ring in sodium 2-(3-fluoropyridin-2-yl)acetate is electron-deficient, which influences its reactivity towards various reagents. The presence of the fluorine atom and the acetate (B1210297) side chain further directs the regioselectivity of substitution reactions.

The introduction of additional substituents onto the pyridine ring can significantly alter the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the 3-fluoropyridine (B146971) ring are possible, although the electron-withdrawing nature of the nitrogen atom and the fluorine substituent can make the ring less reactive. The positions ortho and para to the activating acetate side chain, and meta to the deactivating fluorine and nitrogen atoms, are potential sites for substitution. The precise regiochemical outcome will depend on the specific reaction conditions and the directing effects of the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it is often necessary to first introduce a suitable handle, such as a halogen (Br, I) or a triflate group, onto the pyridine ring. Once functionalized, the resulting derivative can participate in a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: Coupling with alkenes under palladium catalysis provides a route to vinyl-substituted pyridines.

Stille Coupling: Reaction with organostannanes, catalyzed by palladium, enables the formation of new carbon-carbon bonds with a wide range of organic groups.

These reactions are instrumental in the synthesis of complex biaryl and substituted pyridine structures, which are common motifs in pharmaceuticals and functional materials.

Table 2: Representative Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Bromo-2-(3-fluoropyridin-2-yl)acetate derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted pyridine |

| Iodo-2-(3-fluoropyridin-2-yl)acetate derivative | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl-substituted pyridine |

Cycloaddition and Annulation Reactions for Heterocycle Construction

The 2-(3-fluoropyridin-2-yl)acetate moiety can also serve as a precursor for the construction of fused heterocyclic systems. Through strategic functionalization of the pyridine ring and the acetate side chain, it is possible to generate intermediates that can undergo intramolecular cycloaddition or annulation reactions. For example, conversion of the acetate group into a reactive dienophile or dipolarophile, coupled with the introduction of a diene or a dipole on the pyridine ring, could lead to the formation of novel polycyclic heteroaromatic compounds. While specific examples involving this compound are not extensively documented, the principles of heterocyclic synthesis suggest a rich potential for this compound in the construction of diverse and complex ring systems.

Synthesis of Indolizines and Related Fused Pyridine Systems

The 2-pyridylacetate structural motif is a well-established precursor for the synthesis of indolizine derivatives. Indolizines are bicyclic aromatic nitrogen-containing heterocycles that are isomers of indole and are found in various natural products and pharmacologically active compounds. The synthesis of indolizines from 2-pyridylacetate derivatives typically involves the formation of a pyridinium (B92312) ylide, which then undergoes an intramolecular or intermolecular cycloaddition reaction.

One common strategy is the reaction of a 2-pyridylacetate ester with an α-halo ketone or a related electrophile to form a pyridinium salt. Subsequent treatment with a base generates the corresponding pyridinium ylide. This ylide can then react with a dipolarophile, such as an activated alkyne or alkene, in a 1,3-dipolar cycloaddition reaction to construct the indolizine ring system.

Alternatively, intramolecular cyclization pathways can be employed. For instance, the 2-pyridylacetate moiety can be elaborated with a suitable side chain containing an electrophilic center. Deprotonation of the α-carbon of the acetate group can then initiate an intramolecular cyclization, followed by dehydration or another elimination step to afford the aromatic indolizine core.

The fluorine substituent in this compound can be expected to influence these reactions. The electron-withdrawing nature of fluorine can increase the acidity of the α-protons of the acetate group, potentially facilitating ylide formation under milder basic conditions. Furthermore, the fluorine atom may affect the regioselectivity and stereoselectivity of the cycloaddition reactions.

A general representation of indolizine synthesis from a 2-pyridylacetate derivative is depicted in the following table:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | N-Alkylation | 2-(3-fluoropyridin-2-yl)acetate derivative, Electrophile (e.g., α-bromo ketone) | N-alkylated pyridinium salt |

| 2 | Ylide formation | N-alkylated pyridinium salt, Base | Pyridinium ylide |

| 3 | Cycloaddition | Pyridinium ylide, Dipolarophile (e.g., dimethyl acetylenedicarboxylate) | Dihydroindolizine derivative |

| 4 | Aromatization | Dihydroindolizine derivative | Substituted indolizine |

Table 1: Generalized Pathway for Indolizine Synthesis

Formation of Other Polycyclic Nitrogen Heterocycles

Beyond indolizines, the 2-(3-fluoropyridin-2-yl)acetate scaffold can serve as a starting material for a variety of other polycyclic nitrogen-containing heterocycles. The combination of the pyridine ring and the reactive acetic acid side chain allows for a range of cyclization strategies to build fused ring systems.

For example, the carboxylic acid functionality can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. Condensation of the corresponding amide with a suitable dielectrophile could lead to the formation of fused pyridopyrimidines or other related systems.

Furthermore, the pyridine ring itself can be activated towards nucleophilic substitution, particularly with the influence of the fluorine atom. This allows for the introduction of additional functional groups that can be utilized in subsequent cyclization steps to build more complex polycyclic architectures.

Palladium-catalyzed cascade reactions are another powerful tool for the synthesis of polycyclic nitrogen heterocycles. nih.govnih.gov A suitably functionalized derivative of 2-(3-fluoropyridin-2-yl)acetate could potentially undergo a sequence of intramolecular aminopalladation and carbopalladation reactions to construct intricate tricyclic or tetracyclic frameworks. nih.gov

Applications in Chiral Auxiliaries and Asymmetric Synthesis (as a building block)

In the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule, chiral auxiliaries play a crucial role. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

This compound, while not chiral itself, possesses functional groups that allow it to be used as a building block for the synthesis of chiral auxiliaries. The carboxylic acid can be coupled with a readily available chiral molecule, such as a chiral alcohol or amine, to form a chiral ester or amide. This new molecule, now containing a stereocenter, can then be employed as a chiral auxiliary.

For instance, reaction of 2-(3-fluoropyridin-2-yl)acetic acid with a chiral amino alcohol, such as (1S,2R)-(-)-norephedrine, would yield a chiral amide. The resulting compound could then be utilized in asymmetric reactions, where the stereochemistry of the amino alcohol directs the approach of reagents to a prochiral center. The pyridine ring and the fluorine atom could also play a role in coordinating to metal catalysts or influencing the conformational preferences of the transition state, thereby enhancing stereocontrol.

The general principle of using a carboxylic acid as a building block for a chiral auxiliary is outlined below:

| Step | Description | Reactants | Product |

| 1 | Coupling Reaction | 2-(3-fluoropyridin-2-yl)acetic acid, Chiral alcohol/amine (e.g., (R)-(-)-2-phenylglycinol) | Chiral ester/amide |

| 2 | Attachment to Substrate | Chiral ester/amide, Prochiral substrate | Diastereomeric intermediate |

| 3 | Diastereoselective Reaction | Diastereomeric intermediate, Reagent | Product with new stereocenter |

| 4 | Cleavage of Auxiliary | Product with new stereocenter | Enantiomerically enriched product and recovered auxiliary |

Table 2: General Application as a Building Block for a Chiral Auxiliary

The development of novel chiral auxiliaries is an active area of research, and the incorporation of the 3-fluoropyridine moiety could lead to auxiliaries with unique steric and electronic properties, potentially offering improved selectivity in a range of asymmetric transformations. scripps.edu

Advanced Analytical Methodologies for the Characterization of 2 3 Fluoropyridin 2 Yl Acetate and Its Derivatives

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the physicochemical properties of the analytes, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like Sodium 2-(3-fluoropyridin-2-yl)acetate. Reversed-phase (RP) HPLC is the most common mode used for pyridine (B92270) derivatives. researchgate.net

Method development for pyridinecarboxylic acids, which are structurally similar to the acetate (B1210297), often involves meticulous selection of the stationary phase, mobile phase composition, and detector. helixchrom.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer unique selectivity for separating isomers and closely related polar compounds. helixchrom.comsielc.com For instance, a method using a Coresep 100 mixed-mode column can effectively separate isomers of pyridinecarboxylic acid, demonstrating the power of exploiting subtle differences in hydrophobicity and ionic properties. helixchrom.com

The mobile phase typically consists of an aqueous component (often with a buffer or acid modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile. sielc.comnih.gov The choice of acid is critical, especially when the HPLC system is coupled to a mass spectrometer (LC-MS), where volatile modifiers like formic acid are required. sielc.com A validated isocratic RP-HPLC method for a novel pyridine derivative highlights the robustness and reliability of this technique for quality control. researchgate.net

Table 1: Example HPLC Parameters for Pyridine Derivative Analysis

| Parameter | Condition 1 (Pyridinecarboxylic Acids) sielc.com | Condition 2 (Pyridonecarboxylic Acids) nih.gov | Condition 3 (Pyridine-2,6-dicarboxylic acid 1-oxide) sielc.com |

|---|---|---|---|

| Stationary Phase (Column) | Primesep 100 (Mixed-mode cation-exchange) | Reversed-Phase C18 | Newcrom R1 (Reverse-phase) |

| Mobile Phase | Acetonitrile, Water, Acid/Buffer | Acetonitrile:0.2 M Phosphoric Acid (1:1, v/v) | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV | UV (257 and 330 nm) | UV/MS (with formic acid instead of phosphoric) |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the method of choice for analyzing volatile and semi-volatile compounds. cdc.gov In the context of this compound synthesis, GC is essential for monitoring volatile raw materials, solvents, and potential low-molecular-weight impurities or degradation products, such as pyridine itself. mdpi.com

The analysis of pyridine derivatives by GC has been well-established. acs.org Studies have shown that GC-MS can be used not only for separation and identification but also for understanding the thermal decomposition of pyridine on catalyst surfaces, which can provide insights into potential degradation pathways under certain process conditions. nih.gov A key advantage of modern GC-MS methods is the ability to directly analyze compounds like niacin (a pyridinecarboxylic acid) and its impurities without the need for chemical derivatization, saving time and reducing complexity. mdpi.com This approach offers high sensitivity, allowing for the quantification of trace-level volatile species. mdpi.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal- and reversed-phase HPLC, offering fast and highly efficient separations. chromatographytoday.comchromatographyonline.com The technique uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent like methanol. rsc.org This composition gives SFC unique properties, including low viscosity and high diffusivity, which enable high flow rates and rapid analyses. chromatographytoday.com

While once considered suitable mainly for nonpolar compounds, recent advancements have expanded SFC's applicability to a wide range of polar analytes. researchgate.net By using polar stationary phases and modifying the mobile phase with co-solvents, SFC can effectively separate polar compounds like pyridine derivatives. chromatographytoday.comrsc.org

SFC is particularly advantageous for chiral separations, a critical task in pharmaceutical development where enantiomers can have different pharmacological activities. selvita.comyoutube.com The technique has demonstrated superior performance in separating enantiomers of fluorinated compounds compared to HPLC. chromatographytoday.com The use of specialized chiral stationary phases (CSPs) in SFC can achieve complete enantioseparation where traditional HPLC methods may struggle. chromatographytoday.comresearchgate.net This makes SFC an invaluable tool for analyzing chiral derivatives of 2-(3-fluoropyridin-2-yl)acetate or for resolving enantiomeric impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This capability is fundamental to confirming the identity of this compound and for the structural elucidation of unknown process-related impurities and degradation products. chromatographyonline.com Instruments like Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 ppm, which is often sufficient to assign a unique and correct elemental formula to a small molecule. nih.govrsc.org

The fragmentation patterns of fluorinated pyridine derivatives in the mass spectrometer provide a fingerprint that is crucial for structural confirmation. researchgate.net Studies on perhalogenated pyridines reveal characteristic fragmentation pathways, such as the loss of halogen atoms or cleavage of side chains, which help in identifying the compound's structure. researchgate.netnih.gov

Table 2: HRMS Instrument Types and Performance for Small Molecule Analysis

| Instrument Type | Typical Mass Accuracy | Key Advantage | Reference |

|---|---|---|---|

| Quadrupole Time-of-Flight (Q-TOF) | < 5 ppm | Good balance of speed, resolution, and accuracy; suitable for LC-MS/MS. | rsc.org |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | ≤ 1 ppm | Highest mass resolution and accuracy, excellent for complex mixture analysis. | nih.govrsc.org |

| Orbitrap | < 5 ppm | High resolution and mass accuracy, widely used in pharmaceutical analysis. | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Minor Components

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structures of unknown compounds, particularly the minor impurities that are often present in active pharmaceutical ingredients (APIs). sgs-institut-fresenius.depharmaknowledgeforum.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides detailed structural information and connectivity within the molecule. chromatographyonline.com

By coupling liquid chromatography with HRMS/MS (e.g., LC-QToF-MS/MS), impurities can be separated from the main component and analyzed individually. sgs-institut-fresenius.deshimadzu.com The accurate mass measurement of both the precursor and product ions allows for the determination of their elemental compositions, which is a critical step in piecing together the structure of an unknown. nih.gov This workflow is a cornerstone of impurity identification in the pharmaceutical industry. chromatographyonline.comshimadzu.com

Isotopic Labelling Studies for Mechanistic Investigations

Isotopic labelling is a sophisticated technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. chemrxiv.org In the context of synthesizing or studying the metabolism of 2-(3-fluoropyridin-2-yl)acetate, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or the radioisotope fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecule. chemrxiv.orgnih.gov

Mass spectrometry is the primary tool for analyzing the outcomes of these experiments. The mass shift in the molecular ion and its fragments directly indicates where and to what extent the isotopic label has been incorporated. nih.govresearchgate.net For example, studies on the radiofluorination of 2-fluoropyridines using ¹⁸F have been conducted to investigate the isotopic exchange mechanism, a process relevant to the synthesis of radiolabeled compounds for imaging studies. researchgate.netresearchgate.net Similarly, nitrogen-15 labeling has been used to develop innovative methods for creating labeled pyridines, which are crucial for drug development studies. kcl.ac.ukresearchgate.net Deuterium labeling, coupled with MS/MS, can pinpoint the exact sites of exchange or reaction within a molecule, helping to elucidate complex chemical transformations. acs.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-(3-Fluoropyridin-2-yl)acetate and its derivatives. Advanced NMR techniques provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful methods for resolving complex spectral overlaps and establishing correlations between different nuclei. For a molecule like 2-(3-fluoropyridin-2-yl)acetate, these techniques are crucial for assigning the proton (¹H) and carbon (¹³C) signals of both the fluoropyridine ring and the acetate side chain.

Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of 2-(3-fluoropyridin-2-yl)acetate, a COSY spectrum would reveal correlations between the protons on the pyridine ring, aiding in their sequential assignment. For instance, the proton at position 4 would show a correlation to the proton at position 5, and the proton at position 5 would show a correlation to the proton at position 6. The methylene (B1212753) protons of the acetate group would not show correlations to the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This technique is invaluable for assigning the carbon signals of the molecule. Each protonated carbon atom in the 2-(3-fluoropyridin-2-yl)acetate structure would exhibit a cross-peak corresponding to its attached proton. For example, the signal for the C-4 proton would correlate with the C-4 carbon, and the methylene protons of the acetate group would correlate with the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment establishes long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In 2-(3-fluoropyridin-2-yl)acetate, HMBC would show correlations from the methylene protons to the carboxyl carbon and to the C-2 and C-3 carbons of the pyridine ring. It would also help to confirm the assignments of the pyridine ring carbons through correlations with the ring protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This provides insights into the three-dimensional structure and conformation of the molecule. For 2-(3-fluoropyridin-2-yl)acetate, NOESY could reveal spatial proximities between the methylene protons of the acetate side chain and the proton at the C-3 position of the pyridine ring, depending on the preferred conformation.

The following table illustrates the expected 2D NMR correlations for the core structure of 2-(3-fluoropyridin-2-yl)acetate.

| Proton (¹H) | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| H-4 | H-5 | C-4 | C-2, C-5, C-6 | H-5 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 | H-4, H-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 | H-5 |

| CH₂ | None | CH₂ | C=O, C-2, C-3 | H-3 (conformation dependent) |

Heteronuclear NMR (e.g., ¹⁹F NMR, ³¹P NMR for ligands)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique for the characterization of 2-(3-fluoropyridin-2-yl)acetate. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent sensitivity.

¹⁹F NMR: The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment. ucsb.edu For 2-(3-fluoropyridin-2-yl)acetate, the ¹⁹F chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, the fluorine nucleus will couple with neighboring protons and carbons, providing additional structural information. For instance, the ¹⁹F signal will be split by the protons on the pyridine ring, with the magnitude of the coupling constants (J-coupling) dependent on the number of bonds separating the nuclei. This coupling information can be used to confirm the position of the fluorine substituent on the pyridine ring.

While not directly applicable to 2-(3-fluoropyridin-2-yl)acetate itself, ³¹P NMR would be a crucial technique for characterizing derivatives that incorporate phosphorus-containing ligands.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. nih.gov For a crystalline compound like this compound, ssNMR can be used to investigate polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the local chemical environments of the nuclei. nih.gov

In a solid-state ¹³C NMR spectrum, the chemical shifts can be sensitive to the packing of the molecules in the crystal lattice. Additionally, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to enhance the signals of less abundant nuclei and to obtain high-resolution spectra of solids. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the carboxylate group, and the C-F bond.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the region of 1600-1400 cm⁻¹. aps.org The positions of these bands can be influenced by the substituents on the ring.

Carboxylate Vibrations: The carboxylate group (COO⁻) of the sodium salt will have strong characteristic absorption bands. The asymmetric stretching vibration typically appears in the range of 1650-1550 cm⁻¹, while the symmetric stretching vibration is found in the 1450-1360 cm⁻¹ region. chem-soc.si

C-F Bond Vibration: The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region of the IR spectrum. researchgate.net The exact position of this band can provide information about the electronic environment of the C-F bond.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C=C, C=N stretching | 1600 - 1400 |

| Ring breathing | ~1000 | |

| C-H bending | 900 - 650 | |

| Carboxylate (COO⁻) | Asymmetric stretching | 1650 - 1550 |

| Symmetric stretching | 1450 - 1360 | |

| C-F Bond | C-F stretching | 1250 - 1000 |

Elemental Analysis and Combustion Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, combustion analysis would be employed to determine the weight percentages of carbon, hydrogen, and nitrogen. The sodium content can be determined by other analytical methods such as atomic absorption spectroscopy. The fluorine content can be determined by ion-selective electrode or other suitable methods.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the chemical formula of the compound (C₇H₅FNNaO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the synthesized compound.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 46.96 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.82 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.61 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Sodium | Na | 22.99 | 1 | 22.99 | 12.83 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.86 |

| Total | 179.12 | 100.00 |

Future Directions and Emerging Research Avenues in Fluoropyridylacetate Chemistry

Development of Novel and Sustainable Synthetic Routes for the Compound

The efficient and environmentally benign synthesis of complex heterocyclic compounds is a cornerstone of modern organic chemistry. Future research into Sodium 2-(3-fluoropyridin-2-yl)acetate will undoubtedly focus on developing novel synthetic pathways that are both high-yielding and sustainable. Traditional methods for producing fluoropyridines, such as the Balz–Schiemann reaction or nucleophilic aromatic substitution (SNAr) on activated chloropyridines, often require harsh conditions. rsc.org Emerging strategies aim to overcome these limitations.

Future synthetic development could explore several promising avenues:

Late-Stage C-H Fluorination: Direct C-H fluorination of a pre-formed 2-(pyridin-2-yl)acetate scaffold using modern electrophilic fluorinating reagents like Selectfluor is a highly attractive route. rsc.orgnih.gov This approach offers atom economy and avoids the synthesis of halogenated precursors. Research would need to focus on achieving high regioselectivity for the C-3 position of the pyridine (B92270) ring.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. acs.org A potential route could involve the coupling of two ketone-derived components, one containing the α,α-difluoro motif, to assemble the 3-fluoropyridine (B146971) core in a one-pot reaction. acs.org

Bio-catalysis: The use of enzymes to catalyze specific steps, such as the introduction of the acetate (B1210297) side chain or the fluorination event, represents a green and highly selective synthetic strategy that remains largely unexplored for this class of compounds.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Late-Stage C-H Fluorination | High atom economy, reduced synthetic steps. rsc.org | Achieving C-3 regioselectivity over other positions (e.g., C-5). | 2-(Pyridin-2-yl)acetic acid esters |

| SNAr on Halogenated Pyridines | Well-established reactivity, predictable outcomes. acs.org | Harsh reaction conditions, generation of waste. rsc.org | 2-Chloro-3-fluoropyridine |

| Photoredox-Mediated Ring Assembly | Mild conditions, access to diverse derivatives. acs.org | Availability of starting materials, optimization of catalyst systems. | α,α-Difluoro-β-iodoketones |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control. rsc.org | Reactor design, optimization of flow parameters (residence time, temperature). | Various, adapted for flow conditions |

Expansion of Catalytic Applications Involving 2-(3-Fluoropyridin-2-yl)acetate